molecular formula C8H7BrO3 B157064 2-(3-Bromophenoxy)acetic acid CAS No. 1798-99-8

2-(3-Bromophenoxy)acetic acid

Cat. No. B157064
CAS RN: 1798-99-8
M. Wt: 231.04 g/mol
InChI Key: CRKQPDCSWOJBJY-UHFFFAOYSA-N
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Description

The compounds discussed in the provided papers are derivatives of 2-(3-bromophenoxy)acetic acid, which are synthesized through various chemical reactions. These derivatives exhibit different physical and chemical properties and have potential applications in biological activities.

Synthesis Analysis

The synthesis of these derivatives typically involves regioselective bromination or alkylation reactions. For instance, one derivative, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Another derivative, [3-(heptyloxy)phenoxy]acetic acid, was obtained through the alkylation of resorcinol with 1-bromoheptane followed by further alkylation with monochloroacetic acid .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized by various substituents on the phenyl ring, which influence the overall geometry and electronic properties of the molecules. For example, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . The crystal structure of (2-methylphenoxy)acetic acid shows dimeric hydrogen bonding involving the carboxylate groups .

Chemical Reactions Analysis

The derivatives of 2-(3-bromophenoxy)acetic acid can undergo further chemical reactions to form complex structures. For instance, the synthesis of meso-substituted tetrabenzoporphyrins was achieved by heating [3-(heptyloxy)phenoxy]acetic acid with phthalimide in the presence of zinc acetate . Additionally, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids can lead to the formation of indenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. The compound 2-(4-fluorophenoxy) acetic acid, for example, crystallizes in the monoclinic crystal system and its structure is stabilized by C-H···O and C-H···Cg interactions . The antimicrobial activities of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were evaluated, showing significant activity against several strains of microbes .

Scientific Research Applications

  • Chemical Properties and Storage

    • 2-(3-Bromophenoxy)acetic acid is a solid compound with a molecular weight of 231.05 .
    • It should be stored in a dry room at normal temperature .
  • Pharmacological Activities

    • There has been research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .
    • This research could potentially involve 2-(3-Bromophenoxy)acetic acid, given its phenoxy group .
    • The aim of this research is to design and develop new pharmaceutical compounds .
  • Microbiological Activities

    • 2-(3-Bromophenoxy)acetic acid may have antimicrobial properties .
    • Its potential modes of action could involve the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
    • This provides an intriguing avenue for future research into novel treatments against microbial infections .
  • Industrial Applications

    • Acetic acid, which is part of the structure of 2-(3-Bromophenoxy)acetic acid, has diverse applications in several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics etc .
    • It is a multi-application chemical building block resulting in ever-increasing demand .
  • Herbicide and Plant Growth Regulator

    • Para-bromophenoxyacetic acid, which is structurally similar to 2-(3-Bromophenoxy)acetic acid, is used in various applications, including as a herbicide and plant growth regulator .
    • It is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
  • Antimicrobial Properties

    • Para-bromophenoxyacetic acid’s antimicrobial activity showed promise as it inhibited the growth of various microorganisms, including bacteria and fungi .
    • The compound’s bromo group appeared to have enhanced its effectiveness against these microorganisms, resulting in larger lethal zones compared to the standard drug, gentamicin .
  • Chemical Synthesis

    • 2-(3-Bromophenoxy)acetic acid can be used in the synthesis of various organic compounds .
    • It can serve as a building block in the synthesis of pharmaceuticals and other complex organic molecules .
  • Material Science

    • Given its specific chemical structure, 2-(3-Bromophenoxy)acetic acid could potentially be used in the development of new materials .
    • For example, it could be used in the synthesis of polymers or other materials with unique properties .

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-bromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQPDCSWOJBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351523
Record name (3-bromophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)acetic acid

CAS RN

1798-99-8
Record name (3-bromophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-bromo-3-coumarone is prepared in four steps from commercial 3-bromophenol. The first step consists of an O-alkylation of the 3-bromophenol by methyl bromoacetate. The saponification of the methyl 3-bromophenoxyacetate allows one to obtain 3-bromophenoxyacetic acid, which is converted into the acid chloride by the action of thionyl chloride. This is subjected to an intramolecular Friedel Craft acylation to yield 6-bromo-3-coumarone.
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Synthesis routes and methods II

Procedure details

At 0° C., lithium hydroxide monohydrate (8.41 g, 0.2 mol) is added to a solution of methyl 3-bromophenoxyacetate (19.66 g, 80 mmol) in solution in 100 ml of a water-THF mixture (3:1). Agitation is continued for 15 minutes at 0° C. and then the mixture is acidified by a 3N aqueous solution of hydrochloric acid. It is extracted with ether, dried over MgSO4, filtered and evaporated. 18.21 g of 3-bromophenoxyacetic acid is obtained (yield=98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Habibi-Yangjeh, M Danandeh-Jenagharad - 2007 - nopr.niscpr.res.in
Linear and non-linear quantitative structure-activity relationships have been successfully developed for the modelling and prediction of acidity constant (pKa) of 87 substituted acetic …
Number of citations: 18 nopr.niscpr.res.in

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